molecular formula C16H9BrCl2N2OS B2419586 3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 321967-65-1

3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2419586
CAS No.: 321967-65-1
M. Wt: 428.13
InChI Key: JPSPLMWEBPAKMB-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a dichlorophenyl group, and a thiazole ring

Scientific Research Applications

3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with 3-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Cyclization Reactions: Cyclization can be induced by heating the compound in the presence of catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, thiazole derivatives, and other complex organic molecules. These products can be further characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3,5-dichlorophenyl)benzamide
  • 3-bromo-N-(3,4-dichlorophenyl)benzamide
  • 2-bromo-N-(3,4-dimethylphenyl)benzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2N2OS/c17-11-3-1-2-10(6-11)15(22)21-16-20-14(8-23-16)9-4-5-12(18)13(19)7-9/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSPLMWEBPAKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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